molecular formula C47H56N8O2 B14154497 Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine CAS No. 288254-16-0

Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine

Katalognummer: B14154497
CAS-Nummer: 288254-16-0
Molekulargewicht: 765.0 g/mol
InChI-Schlüssel: ZVIJJZZVZCQINB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine is a complex organic compound primarily used as a UV absorber in cosmetic products. It is a polymer or copolymer based on melamine (cyanuramide) and possibly other monomers. The compound is known for its ability to protect cosmetic products from damage caused by UV light .

Vorbereitungsmethoden

The synthesis of ethylhexyl bis-isopentylbenzoxazolylphenyl melamine involves several steps. The key components include 2-ethylhexanol, pentanol, phenol, and melamine. The synthetic route typically involves the formation of a polymer or copolymer resin based on melamine and other monomers. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired polymerization .

Analyse Chemischer Reaktionen

Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of ethylhexyl bis-isopentylbenzoxazolylphenyl melamine involves its ability to absorb UV light. The compound contains specific functional groups that can absorb UV radiation, thereby protecting the underlying product or skin from UV damage. The molecular targets and pathways involved include the aromatic rings and other functional groups that interact with UV light .

Vergleich Mit ähnlichen Verbindungen

Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine is unique compared to other similar compounds due to its specific structure and UV-absorbing properties. Similar compounds include:

    Octocrylene: Another UV absorber used in sunscreens.

    Avobenzone: A common UV filter in cosmetic products.

    Homosalate: Used in sunscreens for its UV-absorbing properties.

This compound stands out due to its polymeric nature and the combination of functional groups that provide enhanced UV protection .

Eigenschaften

CAS-Nummer

288254-16-0

Molekularformel

C47H56N8O2

Molekulargewicht

765.0 g/mol

IUPAC-Name

6-N-(2-ethylhexyl)-2-N,4-N-bis[4-[5-(2-methylbutan-2-yl)-1,3-benzoxazol-2-yl]phenyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C47H56N8O2/c1-9-13-14-30(10-2)29-48-43-53-44(49-35-21-15-31(16-22-35)41-51-37-27-33(46(5,6)11-3)19-25-39(37)56-41)55-45(54-43)50-36-23-17-32(18-24-36)42-52-38-28-34(47(7,8)12-4)20-26-40(38)57-42/h15-28,30H,9-14,29H2,1-8H3,(H3,48,49,50,53,54,55)

InChI-Schlüssel

ZVIJJZZVZCQINB-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)CNC1=NC(=NC(=N1)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(C)(C)CC)NC5=CC=C(C=C5)C6=NC7=C(O6)C=CC(=C7)C(C)(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.